2-(3-Aminophenyl)-5-methylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-aminophenyl)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-5-6-12(13(7-9)14(16)17)10-3-2-4-11(15)8-10/h2-8H,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBPNDIGYNNFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688636 | |
| Record name | 3'-Amino-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-31-0 | |
| Record name | 3′-Amino-4-methyl[1,1′-biphenyl]-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261943-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Amino-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Aminophenyl 5 Methylbenzoic Acid and Its Structural Analogues
Strategies for Biphenyl (B1667301) Bond Formation
The creation of the central carbon-carbon bond between the two phenyl rings in 2-(3-Aminophenyl)-5-methylbenzoic acid is the key synthetic challenge. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, which are renowned for their efficiency and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a dominant force in the synthesis of biaryl compounds, offering mild conditions and high yields. The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. This is followed by transmetalation with an organometallic coupling partner and concludes with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org
The Suzuki-Miyaura coupling is a highly utilized method for synthesizing unsymmetrical biaryls due to the stability, low toxicity, and commercial availability of its key reagents. libretexts.orgyoutube.com The reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of this compound, two primary Suzuki pathways are feasible:
Pathway A: Coupling of (3-aminophenyl)boronic acid with a 2-halo-5-methylbenzoic acid derivative.
Pathway B: Coupling of a 5-methyl-2-(dihydroxyboranyl)benzoic acid derivative with a 3-haloaniline.
The reaction is tolerant of a wide array of functional groups, although the presence of a base is required, which can be a limitation for base-sensitive substrates. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield. Modern advancements have even enabled the use of more challenging coupling partners like aryl carbamates, broadening the scope of the reaction. nih.gov A concise synthesis of the anti-inflammatory drug flurbiprofen, a biphenyl carboxylic acid, has been demonstrated using this methodology. nih.gov
Table 1: Typical Components in Suzuki-Miyaura Coupling
| Component | Examples | Role |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, NiCl₂(PCy₃)₂ nih.gov | Facilitates the cross-coupling cycle |
| Organoboron Reagent | Arylboronic acids (Ar-B(OH)₂), Arylboronic esters | Transfers the aryl group to palladium |
| Organohalide | Aryl iodides, bromides, chlorides, triflates (Ar-X) | Oxidatively adds to the catalyst |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species |
| Solvent | Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF), Water mixtures | Solubilizes reactants and facilitates reaction |
The Stille coupling offers another powerful palladium-catalyzed route to biaryls, reacting an organotin compound (organostannane) with an organohalide. wikipedia.orgnumberanalytics.com A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their exceptional tolerance for a vast range of functional groups, as the organometallic reagent is minimally nucleophilic. wikipedia.orgyoutube.com This makes it suitable for complex molecule synthesis. numberanalytics.comlibretexts.org
The synthesis of this compound via Stille coupling would involve reacting a 2-halo-5-methylbenzoic acid derivative with an organostannane like (3-aminophenyl)tributylstannane. The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination pathway. wikipedia.org The primary drawback of this method is the high toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures. organic-chemistry.org
Table 2: Typical Components in Stille Coupling
| Component | Examples | Role |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the cross-coupling cycle |
| Organotin Reagent | Aryl-, vinyl-, or alkylstannanes (R-SnBu₃) | Transfers the organic group to palladium |
| Organohalide | Aryl iodides, bromides, triflates (R'-X) | Oxidatively adds to the catalyst |
| Additives | LiCl, Cu(I) salts organic-chemistry.org | Can accelerate the transmetalation step |
| Solvent | THF, DMF, Toluene | Solubilizes reactants |
Ullmann-type Coupling Reactions
The Ullmann reaction is one of the oldest transition-metal-mediated C-C bond-forming reactions, traditionally involving the copper-promoted coupling of two aryl halides to form a symmetrical biaryl. nih.govwikipedia.org The classic conditions are often harsh, requiring high temperatures (over 200°C) and a stoichiometric amount of copper. nih.govorganic-chemistry.org
Modern advancements have led to the development of "Ullmann-type" reactions, which are catalytic and can be used for the synthesis of unsymmetrical biaryls under milder conditions. organic-chemistry.org These reactions often employ ligands to stabilize the copper catalyst and improve its reactivity. For the synthesis of this compound, an Ullmann-type reaction could potentially couple a 3-haloaniline derivative with a 2-halobenzoic acid derivative. However, compared to palladium-catalyzed methods, the Ullmann reaction generally has a more limited substrate scope and can give erratic yields. wikipedia.org The reaction mechanism is thought to involve an organocopper intermediate. organic-chemistry.org
Table 3: Typical Components in Ullmann Coupling for Biaryl Synthesis
| Component | Examples | Role |
|---|---|---|
| Catalyst/Promoter | Copper powder, CuI, CuBr, CuCl nih.govmdpi.com | Mediates the C-C bond formation |
| Ligand | Phenanthroline, Pyridine-2-aldoxime nih.gov, Acylhydrazines nih.gov | Stabilizes the copper species and enhances reactivity |
| Aryl Halides | Aryl iodides, Aryl bromides | Coupling partners |
| Base | K₂CO₃, Cs₂CO₃ | Often required, especially in C-N/C-O couplings |
| Solvent | DMF, Pyridine | High-boiling polar aprotic solvents |
Grignard Cross-Coupling Pathways
Cross-coupling reactions involving Grignard reagents (organomagnesium halides) are fundamental methods for constructing carbon-carbon bonds. asianpubs.org The Kumada coupling, which uses nickel or palladium catalysts, is a classic example used for biaryl synthesis. rsc.org This pathway involves the reaction of a Grignard reagent, such as (3-aminophenyl)magnesium bromide, with an aryl halide, like 2-bromo-5-methylbenzoic acid.
More recently, iron-catalyzed cross-coupling of Grignard reagents with alkyl or aryl halides has emerged as a less expensive and more environmentally friendly alternative. asianpubs.org These reactions are often very fast, even at low temperatures. asianpubs.org A significant advantage of Grignard-based methods is the high reactivity of the Grignard reagent. However, this high reactivity also makes them incompatible with functional groups containing acidic protons (like amines and carboxylic acids) unless suitable protecting groups are employed. This presents a challenge for the direct synthesis of this compound without a protection-deprotection sequence.
Table 4: Typical Components in Grignard Cross-Coupling for Biaryl Synthesis
| Component | Examples | Role |
|---|---|---|
| Catalyst | NiCl₂(dppp), Pd(PPh₃)₄, FeCl₃ asianpubs.org | Facilitates the cross-coupling reaction |
| Grignard Reagent | Arylmagnesium halides (Ar-MgBr) | Acts as the nucleophilic coupling partner |
| Organohalide | Aryl or Alkyl halides (R-X) | Acts as the electrophilic coupling partner |
| Solvent | THF, Diethyl ether | Stabilizes the Grignard reagent |
Targeted Synthesis of Substituted Benzoic Acid Precursors
For instance, a common precursor required for the coupling reactions described above is a 2-halo-5-methylbenzoic acid. One synthetic route to a related compound, 2-amino-5-chloro-3-methylbenzoic acid, starts from 2-amino-3-methylbenzoic acid, which is then chlorinated. sioc-journal.cn A more fundamental approach starts with m-toluic acid. A patented method describes the nitration of m-toluic acid to yield 2-nitro-3-methylbenzoic acid. google.com This nitro-substituted intermediate is highly versatile. It can be catalytically hydrogenated to produce 2-amino-3-methylbenzoic acid. google.com Subsequent reactions, such as Sandmeyer reactions, could then be used to install a halide (Br, Cl, I) at the 2-position, providing the necessary electrophilic coupling partner for reactions like Suzuki or Stille coupling. Halogenation of the 2-amino-3-methylbenzoic acid intermediate is also a direct path to precursors. google.com
Similarly, the synthesis of aminobenzoic acid derivatives is well-established. For example, Fmoc-protected 3-aminobenzoic acid can be prepared by reacting 3-aminobenzoic acid with Fmoc-OSu in the presence of a base like sodium carbonate. nih.gov These precursor synthesis steps are crucial for ensuring a steady supply of the building blocks needed for the final biphenyl bond formation.
Routes to Methylated Aminobenzoic Acids
The synthesis of methylated aminobenzoic acids, such as the target compound, often involves the strategic assembly of the substituted aromatic rings. A prominent method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgyoutube.commdpi.com This palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate. libretexts.orgyoutube.com For the synthesis of this compound, this would typically involve the coupling of a boronic acid or ester derivative of one aromatic ring with a halogenated derivative of the other.
The general catalytic cycle for a Suzuki-Miyaura coupling proceeds through three main steps:
Oxidative Addition: A palladium(0) complex reacts with the aryl halide. libretexts.org
Transmetalation: The organoboron compound transfers its organic group to the palladium complex, a step often facilitated by a base. libretexts.org
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond of the biphenyl structure and regenerating the palladium(0) catalyst. libretexts.org
Key starting materials for these routes can be prepared through various established organic transformations. For instance, 3-methyl-2-aminobenzoic acid can be synthesized from m-xylene (B151644) by chlorination to form 2-chloro-m-xylene, followed by catalytic oxidation to 3-methyl-2-chlorobenzoic acid, and finally amination. google.com Similarly, other methylated and aminated benzoic acid precursors can be accessed through tailored synthetic sequences.
Table 1: Key Reactions in the Synthesis of Methylated Aminobenzoic Acid Precursors
| Reaction | Starting Material | Reagents | Product |
| Chlorination | m-Xylene | Chlorine, Catalyst | 2-Chloro-m-xylene |
| Oxidation | 2-Chloro-m-xylene | Oxidant, Catalyst | 3-Methyl-2-chlorobenzoic acid |
| Amination | 3-Methyl-2-chlorobenzoic acid | Aminating agent | 3-Methyl-2-aminobenzoic acid |
Introduction of Amine Functionalities via Reduction of Nitro Precursors
A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro-substituted precursor. sciencemadness.orggoogle.compatsnap.comquora.com This method is widely applicable to the synthesis of various aminobenzoic acids and their derivatives. patsnap.com For the synthesis of this compound, a key intermediate would be 2-(3-nitrophenyl)-5-methylbenzoic acid.
The reduction of the nitro group can be achieved using a variety of reducing agents and catalytic systems. sciencemadness.org Common methods include:
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide. patsnap.comgoogle.com It is often considered a clean and efficient method. A method for preparing 4-aminobenzoic acid from a sodium salt solution of 4-nitrobenzoic acid using a Pd/C catalyst reports a yield of over 96%. patsnap.com
Metal-Acid Systems: Combinations like iron powder in the presence of a small amount of hydrochloric acid (Béchamp reduction) or tin and hydrochloric acid are classic methods for nitro group reduction. sciencemadness.orgsciencemadness.org
Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst like Raney nickel or ferric chloride, hydrazine hydrate serves as a convenient reducing agent. google.com
Sodium Borohydride (B1222165): While sodium borohydride alone is often not strong enough to reduce nitroarenes directly, its reactivity can be enhanced with catalysts. mdpi.com
The choice between reducing the nitro group before or after the coupling of the two aromatic rings can be a critical strategic decision, as the solubility and reactivity of the intermediates can vary significantly. sciencemadness.org For example, it has been noted that p-aminobenzoic acid is highly soluble in ethanol, which can facilitate its separation from any unreacted p-nitrobenzoic acid starting material. sciencemadness.org
Table 2: Comparison of Reagents for Nitro Group Reduction
| Reducing Agent/System | Catalyst | Advantages |
| Hydrogen Gas | Pd/C, Raney Ni | High yield, clean reaction |
| Iron/HCl | - | Mild, readily available materials |
| Hydrazine Hydrate | Raney Ni, FeCl₃ | Convenient |
| Sodium Borohydride | Metal catalyst | Can be used with catalytic systems |
Novel Synthetic Routes and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis. mdpi.com This includes the synthesis of aminobenzoic acids and their derivatives. Green chemistry approaches focus on reducing waste, avoiding hazardous reagents, and minimizing energy consumption. mdpi.com
Innovations in this area include:
Catalyst Development: The development of highly efficient and recyclable catalysts is a cornerstone of green synthesis. For instance, copper-based metal-organic frameworks (MOFs) have been shown to be effective catalysts for the reduction of nitrobenzene. mdpi.com Nanoparticle catalysts, such as those made from copper, silver, or gold deposited on magnetic supports, also show promise for the reduction of nitrophenols, a related class of compounds. nih.gov
Alternative Solvents: The use of water or other environmentally benign solvents instead of volatile organic compounds (VOCs) is a key principle of green chemistry. The Suzuki-Miyaura coupling, for example, can often be performed in aqueous conditions. mdpi.com
One-Pot Syntheses: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can save time, resources, and reduce waste. sioc-journal.cn A one-pot method for synthesizing 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid has been reported, highlighting the efficiency of this approach. sioc-journal.cn
Energy Efficiency: The use of microwave irradiation or solvent-free reaction conditions can often reduce reaction times and energy input compared to conventional heating methods. researchgate.net
Biosynthetic methods, which utilize microorganisms or enzymes to produce chemicals, represent a growing area of interest for producing aminobenzoic acids from renewable feedstocks, although this is more established for simpler structures like para-aminobenzoic acid. mdpi.com
Derivatization from Related Aminobenzoic Acid Scaffolds
The target molecule, this compound, can also be conceptualized as a derivative of simpler aminobenzoic acid scaffolds. Synthetic strategies can therefore involve the modification of readily available aminobenzoic acids. mdpi.comnih.govresearchgate.net
Key derivatization reactions include:
N-Alkylation and O-Alkylation: The amino and carboxylic acid groups on an aminobenzoic acid can be alkylated using appropriate alkylating agents, often in the presence of a base like potassium carbonate. tandfonline.com
Amide and Ester Formation: The carboxylic acid can be converted to an ester, for example, through Fischer esterification using an alcohol and a strong acid catalyst like sulfuric acid, or by using thionyl chloride in methanol. tandfonline.comnih.gov The amino group can be acylated to form amides.
Schiff Base Formation: The amino group can react with aldehydes or ketones to form imines (Schiff bases), which can be further modified or used to introduce other functionalities. mdpi.comnih.gov
Halogenation: Electrophilic aromatic substitution reactions can introduce halogen atoms onto the aromatic ring, which can then serve as handles for further transformations, such as cross-coupling reactions. patsnap.com
These derivatization techniques allow for the construction of a diverse library of molecules from common starting materials. nih.gov For instance, derivatives of 2-, 3-, and 4-aminobenzoic acid have been synthesized by reacting them with aromatic halides in pyridine. researchgate.net
Reaction Mechanisms and Chemical Transformations of 2 3 Aminophenyl 5 Methylbenzoic Acid
Chemical Reactivity of the Carboxyl Group
The carboxyl group (-COOH) is a primary site for a range of reactions, allowing for the synthesis of various derivatives. Its reactivity is influenced by the electron-donating nature of the amino group and the methyl group on the same aromatic ring.
The carboxyl group of aminobenzoic acids readily undergoes esterification and amidation, reactions of significant industrial and synthetic importance.
Esterification: In a process known as Fischer esterification, 2-(3-Aminophenyl)-5-methylbenzoic acid can be reacted with an alcohol in the presence of an acid catalyst, typically a mineral acid like sulfuric acid, to form the corresponding ester. researchgate.net The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. researchgate.net This reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed as a byproduct is removed. researchgate.net For instance, the synthesis of benzocaine (B179285) (ethyl p-aminobenzoate) is a classic example of Fischer esterification of an aminobenzoic acid. libretexts.orgslideshare.net While direct data for this compound is not available, its behavior is expected to be analogous. Transesterification, where an existing ester of an aminobenzoic acid reacts with a different alcohol in the presence of a catalyst, is another method to produce different ester derivatives. google.com
Amidation: The carboxyl group can also be converted into an amide by reaction with an amine. This reaction typically requires activation of the carboxylic acid, as amines are less reactive nucleophiles than alcohols. researchgate.net Direct heating of the aminobenzoic acid with an amine can lead to amide formation, sometimes with the aid of a catalyst like boric acid. researchgate.net A more common approach involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. However, the presence of the free amino group in this compound complicates this direct approach, as the amino group can react with the acylating agent. Therefore, protection of the amino group is often necessary before carrying out amidation at the carboxyl group. acs.org
Table 1: General Conditions for Esterification and Amidation of Aminobenzoic Acids
| Reaction | Reagents | Catalyst | Conditions | Product |
| Esterification | Alcohol (e.g., Ethanol) | Concentrated H₂SO₄ | Reflux | Ester |
| Amidation | Amine | Boric Acid (optional) or Acyl Halide Intermediate | Heating or Room Temperature | Amide |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under certain conditions. For substituted aminobenzoic acids, decarboxylation can be induced in acidic aqueous solutions. researchgate.net The mechanism involves the protonation of the aromatic ring, which facilitates the cleavage of the carbon-carbon bond of the carboxyl group. researchgate.net The rate of decarboxylation is influenced by the position and nature of the substituents on the aromatic ring. researchgate.net For example, thermal decarboxylation of p-aminobenzoic acid can produce aniline. youtube.com It is plausible that this compound could undergo decarboxylation under similar strenuous conditions, though specific studies on this compound are lacking. Photoredox catalysis has also emerged as a method for the decarboxylative arylation of α-amino acids, suggesting that under specific catalytic conditions, the carboxyl group could be replaced. nih.gov
Chemical Reactivity of the Amino Group
The amino group (-NH₂) is a nucleophilic center and can participate in a variety of reactions, including acylation, oxidation, and derivatization through protection strategies.
Acylation of the amino group is a common transformation. wikipedia.org In this reaction, an acyl group (R-C=O) is introduced onto the nitrogen atom, typically by reacting the amine with an acylating agent like an acyl chloride or an acid anhydride (B1165640). wikipedia.orgyoutube.com This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. quora.com For aminobenzoic acids, selective N-acylation can be achieved. For example, the reaction of p-aminobenzoic acid with acetic anhydride leads to the formation of p-acetamidobenzoic acid. nih.gov This transformation is crucial in multistep syntheses as it modulates the reactivity of the amino group. youtube.com The acylation of this compound would proceed similarly, with the amino group acting as a nucleophile to attack the electrophilic carbonyl carbon of the acylating agent.
The amino group is susceptible to oxidation, while the corresponding nitro compound can be reduced to form the amine.
Oxidation: The amino group of aminobenzoic acids can be oxidized to various functional groups. Strong oxidizing agents can convert the amino group into a nitro group. youtube.com For instance, the oxidation of p-aminobenzoic acid to p-nitrobenzoic acid has been achieved using biocatalytic methods with whole cells of Streptomyces griseus. researchgate.net Pulse radiolysis studies on ortho- and para-aminobenzoic acid have shown that oxidation with hydroxyl radicals can lead to the formation of anilino-radicals. researchgate.net The oxidation of the amino group in this compound would likely lead to the corresponding nitroso or nitro derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: While the target compound already contains an amino group, the reverse reaction, the reduction of a nitro group, is a key step in its synthesis. The reduction of a nitrobenzoic acid derivative is a common method to introduce the amino group. youtube.comgoogle.comsciencemadness.org Typical reducing agents include metals like tin or iron in acidic media, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). youtube.comgoogle.com
Table 2: Common Oxidation and Reduction Reactions of Aminobenzoic Acid Derivatives
| Transformation | Starting Material | Reagents | Product |
| Oxidation | Aminobenzoic Acid | Streptomyces griseus | Nitrobenzoic Acid researchgate.net |
| Reduction | Nitrobenzoic Acid | Sn/HCl or H₂/Pd-C | Aminobenzoic Acid youtube.comgoogle.com |
To perform selective reactions on other parts of the molecule, such as the carboxylic acid group, it is often necessary to temporarily protect the nucleophilic amino group. organic-chemistry.orglibretexts.org
A variety of protecting groups can be employed for amines, including carbamates (e.g., Boc, Cbz) and amides. slideshare.net The choice of protecting group depends on its stability under the subsequent reaction conditions and the ease of its removal.
Formamidine (B1211174) Protection: A particularly useful strategy for aminobenzoic acids is the use of a formamidine protecting group. This can be achieved by reacting the aminobenzoic acid with a formamide (B127407) derivative. acs.orgsigmaaldrich.com For example, N,N-dimethylformamide dimethyl acetal (B89532) can be used to protect the amino group. This protection strategy is advantageous as it can be performed in a one-pot procedure that also allows for the simultaneous activation of the carboxylic acid group for subsequent amidation reactions. acs.org The formamidine-protected acid can be converted to the corresponding acid chloride in situ and then reacted with an amine. The formamidine protecting group can be smoothly removed under mild conditions, for instance, by heating with ethylenediamine (B42938) derivatives. acs.org This approach provides an efficient method for the synthesis of amides from aminobenzoic acids without the need for isolating intermediates. acs.org
Electrophilic Aromatic Substitution on the Aromatic Rings (e.g., Halogenation, Nitration)
The structure of this compound features two distinct aromatic rings, each with its own set of substituents that dictate the regioselectivity of electrophilic aromatic substitution reactions. The reactivity of each ring towards electrophiles is governed by the electronic effects (both inductive and resonance) of the groups attached to it.
Ring A (5-methylbenzoic acid moiety): This ring contains a carboxyl group (-COOH) and a methyl group (-CH₃).
The carboxyl group is a deactivating, meta-directing group due to its electron-withdrawing nature.
The methyl group is an activating, ortho-, para-directing group due to its electron-donating hyperconjugation effect.
The 3-aminophenyl group acts as a bulky substituent at the 2-position.
Ring B (3-aminophenyl moiety): This ring contains an amino group (-NH₂) and is attached to the other ring.
The amino group is a strongly activating, ortho-, para-directing group due to its powerful electron-donating resonance effect.
The interplay of these substituents determines the likely positions for electrophilic attack. The amino group on Ring B makes it significantly more activated towards electrophiles than Ring A, which is substituted with the deactivating carboxyl group. Therefore, electrophilic substitution is expected to occur preferentially on the aminophenyl ring (Ring B).
Halogenation: During halogenation (e.g., with Br₂ or Cl₂), the strong activating effect of the amino group directs the incoming electrophile to the positions ortho and para to it. The positions available on Ring B are C2', C4', and C6'. The position para to the amino group (C6') and one of the ortho positions (C2') are the most likely sites for substitution.
Nitration: Nitration typically involves the use of a mixture of nitric acid and sulfuric acid. While the aminophenyl ring is highly activated, the strongly acidic conditions of nitration will protonate the basic amino group to form an anilinium ion (-NH₃⁺). This anilinium ion is a powerful deactivating, meta-directing group. Consequently, under standard nitrating conditions, the reactivity of the aminophenyl ring is drastically reduced. The other ring (Ring A), containing the meta-directing carboxyl group and the ortho-, para-directing methyl group, would then become the more likely site for nitration. The nitro group would likely be directed to the position ortho to the methyl group and meta to the carboxyl group. A patent for the nitration of a related compound, m-methylbenzoic acid, indicates that nitration occurs at positions 2, 4, and 6 relative to the methyl group. google.com
Below is a table summarizing the directing effects of the substituents on the two aromatic rings.
| Ring | Substituent | Position | Electronic Effect | Directing Influence |
| A | -COOH | 1 | Electron-withdrawing (deactivating) | meta- |
| A | -CH₃ | 5 | Electron-donating (activating) | ortho-, para- |
| B | -NH₂ | 3' | Electron-donating (strongly activating) | ortho-, para- |
The properties of some halogenated derivatives of related methylbenzoic acids are presented in the table below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 | C₈H₈ClNO₂ | 185.61 | 239-243 |
| 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | C₈H₈BrNO₂ | 230.06 | 204-208 |
Intramolecular Rearrangements and Tautomerism (e.g., Proton Transfer, Carboxyl Group Rotation)
The structure of this compound contains both a proton-donating group (the carboxylic acid) and a proton-accepting group (the amino group), making it a candidate for intramolecular proton transfer.
Proton Transfer and Tautomerism: An intramolecular proton transfer can occur between the carboxylic acid proton and the lone pair of electrons on the nitrogen atom of the amino group. This acid-base interaction can lead to the formation of a zwitterionic tautomer. This process is typically in equilibrium, with the position of the equilibrium depending on factors such as the solvent, temperature, and pH.
Furthermore, in the excited state, molecules with electronically conjugated proton-donating and -accepting centers can undergo a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov Upon absorption of a photon, the acidity and basicity of the functional groups can change, facilitating a rapid proton transfer to form an excited tautomer. nih.gov This tautomer then relaxes to the ground state, often through a non-radiative pathway or by emitting fluorescence at a longer wavelength than the initial molecule. nih.gov For this compound, ESIPT could potentially occur, leading to a transient keto-enol type tautomerism involving the carboxyl group and the biphenyl (B1667301) system.
The table below summarizes the key functional groups involved in the potential intramolecular processes.
| Functional Group | Role | Potential Process |
| Carboxylic Acid (-COOH) | Proton Donor | Proton Transfer, Tautomerism |
| Amino Group (-NH₂) | Proton Acceptor | Proton Transfer, Tautomerism |
| C-C Single Bond (between rings) | Rotational Axis | Conformational Changes |
| C-C Single Bond (ring to -COOH) | Rotational Axis | Carboxyl Group Rotation (restricted) |
Computational Chemistry and Theoretical Investigations of 2 3 Aminophenyl 5 Methylbenzoic Acid
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. For a molecule like 2-(3-aminophenyl)-5-methylbenzoic acid, with its multiple functional groups and conformational flexibility, these methods offer a detailed picture of its energetic and electronic landscape.
Density Functional Theory (DFT) has become a primary tool for the computational study of medium to large-sized organic molecules due to its excellent balance of accuracy and computational cost. The choice of the functional and the basis set is critical for obtaining reliable results.
For molecules containing aromatic rings and functional groups with lone pairs and pi-systems, such as the amino and carboxylic acid groups in this compound, hybrid functionals are often employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that combines the strengths of both Hartree-Fock theory and density functional theory. nist.gov Another common functional is the B3PW91, which offers a different parameterization of the exchange and correlation energies. nist.gov
The selection of the basis set, which is a set of mathematical functions used to build the molecular orbitals, is equally important. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are frequently used for this class of molecules. mdpi.commedchemexpress.com The inclusion of polarization functions (d,p) allows for a more accurate description of bonding in non-spherical environments, while diffuse functions (++) are important for describing the behavior of electrons far from the nucleus, which is relevant for anions and systems with lone pairs. For higher accuracy, correlation-consistent basis sets like cc-pVDZ (correlation-consistent polarized valence double-zeta) can also be utilized. uea.ac.uk
A typical DFT calculation for this compound would involve geometry optimization using a selected functional and basis set, followed by frequency calculations to confirm that the optimized structure corresponds to a true energy minimum.
Ab initio methods are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. The Hartree-Fock (HF) method is the simplest ab initio method, but it does not account for electron correlation. medchemexpress.com
More advanced ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), are capable of including electron correlation and can provide a more accurate description of molecular geometries and interaction energies. uea.ac.ukbeilstein-journals.org These methods are often used as a benchmark to validate the results obtained from DFT calculations. For a molecule of the size of this compound, MP2 calculations with a reasonably sized basis set like cc-pVDZ would be computationally intensive but feasible. uea.ac.ukbeilstein-journals.org
Molecular Structure and Conformation Analysis
Computational methods are used to determine the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the optimized geometry. For this compound, a key feature is the dihedral angle between the two aromatic rings. Due to steric hindrance between the ortho-substituents, a perfectly planar conformation is generally not the most stable.
Table 1: Representative Optimized Geometrical Parameters for a Hypothetical Conformer of this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value (Illustrative) |
| Bond Length | C(phenyl)-C(phenyl) | ~1.49 Å |
| Bond Length | C(phenyl)-COOH | ~1.48 Å |
| Bond Length | C(phenyl)-NH2 | ~1.40 Å |
| Bond Angle | C-C(phenyl)-C | ~120° |
| Dihedral Angle | Phenyl-Phenyl | 40-60° |
Note: The values in this table are illustrative and based on typical values for similar molecular fragments. Actual calculated values would require a specific computational study.
The rotation around the single bond connecting the two aromatic rings is a key conformational process. A potential energy surface (PES) scan can be performed computationally by systematically varying the dihedral angle between the rings and calculating the energy at each step. This allows for the determination of the rotational barrier, which is the energy required to rotate from one stable conformation to another. mdpi.com
For biphenyl (B1667301) itself, the rotational barrier is relatively low. However, for substituted biphenyls like this compound, steric interactions between the substituents in the ortho positions of the two rings can significantly increase this barrier. The analysis of the rotational barrier provides insight into the molecule's flexibility and the likelihood of interconversion between different conformers at a given temperature. Studies on similar sterically hindered biphenyl derivatives have shown that these barriers can be substantial. rsc.org
Electronic Structure Characterization
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Computational methods provide a wealth of information about the distribution of electrons within this compound. This includes the analysis of molecular orbitals, electrostatic potential, and charge distribution. Such analyses are crucial for identifying the nucleophilic and electrophilic sites within the molecule, which in turn helps in predicting its chemical behavior.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and lower stability.
In molecules similar to this compound, such as other amino- and methyl-substituted benzoic acids, the HOMO is typically localized on the aminophenyl ring, which is the more electron-rich part of the molecule. The LUMO, conversely, is often distributed over the benzoic acid moiety, particularly the carboxyl group, which acts as an electron-accepting region. This distribution indicates that the primary electronic transition involves a charge transfer from the aminophenyl group to the benzoic acid group.
For a related compound, 2-amino-5-bromobenzoic acid methyl ester, density functional theory (DFT) calculations have shown that the HOMO and LUMO energies indicate charge transfer occurs within the molecule. nih.gov Similar calculations for other organic molecules reveal that the HOMO-LUMO energy gap can be influenced by the solvent and the specific functional groups present. researchgate.netresearchgate.net
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
| EHOMO | -5.8 |
| ELUMO | -1.5 |
| Energy Gap (ΔE) | 4.3 |
Note: The values presented are representative for a molecule of this type and may vary depending on the computational method and basis set used.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons, which are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the carboxyl group, due to their high electronegativity and the presence of lone pairs. The region around the amino group would also exhibit a negative potential, though likely less intense than that of the carboxyl group. The most positive potential (blue) would be located around the acidic hydrogen of the carboxyl group and the hydrogens of the amino group, making these sites susceptible to interaction with nucleophiles. The aromatic rings would show intermediate potential values. Such analyses are crucial in understanding intermolecular interactions, including hydrogen bonding. aimspress.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.edu It examines charge transfer interactions (hyperconjugation) between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.
Table 2: Selected NBO Analysis Second-Order Perturbation Energies (E(2))
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N | π(C-C) | ~5-10 |
| π(C=C) | π(C=O) | ~2-5 |
| π(C=C) | π*(C-C) | ~15-20 |
Note: The values are illustrative for a molecule with similar functional groups. LP denotes a lone pair.
Atomic Charge Distribution Analysis
Atomic charge distribution analysis, often performed using methods like Mulliken population analysis, provides the net charge associated with each atom in a molecule. This information is crucial for understanding the molecule's electrostatic properties and reactivity.
For this compound, the oxygen atoms of the carboxyl group are expected to have the most negative charges due to their high electronegativity. The carbon atom of the carboxyl group will carry a significant positive charge. The nitrogen atom of the amino group will also have a negative charge, while the hydrogen atoms bonded to it will be positively charged. The carbon atoms in the aromatic rings will have varying, smaller charges depending on their local chemical environment. The methyl group's carbon will likely have a small negative charge, with its hydrogens carrying small positive charges. Studies on similar molecules, like 2-[(2,3-dimethylphenyl)amino]benzoic acid, have utilized such analyses to understand their electronic structure. nih.gov
Aromaticity Indices and Delocalization Studies (e.g., HOMA, NICS)
Aromaticity is a key concept in organic chemistry, and several computational indices are used to quantify it. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index, where a value close to 1 indicates high aromaticity and a value close to 0 suggests a non-aromatic system. Nucleus-Independent Chemical Shift (NICS) is a magnetic-based index where negative values inside the ring are indicative of aromatic character.
For this compound, both phenyl rings are expected to exhibit significant aromaticity. The HOMA values for both rings would likely be close to 1. NICS calculations would show negative values at the centers of both rings, confirming their aromatic nature. The degree of aromaticity can be subtly influenced by the substituent groups, with the amino and carboxyl groups potentially affecting the electron delocalization within the rings.
Prediction of Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer, like this compound, are candidates for having interesting non-linear optical (NLO) properties. NLO materials are important in technologies like optical switching and frequency conversion. The key parameter for NLO activity at the molecular level is the first-order hyperpolarizability (β).
Computational methods can predict the NLO properties of a molecule by calculating its dipole moment, polarizability, and hyperpolarizability. For molecules with donor-acceptor character, such as those containing amino and carboxyl groups attached to a conjugated system, the first-order hyperpolarizability is often enhanced. nih.gov The presence of the aminophenyl (donor) and benzoic acid (acceptor) moieties in this compound suggests that it could exhibit NLO activity. scihorizon.com
Table 3: Calculated Non-Linear Optical Properties
| Property | Value (a.u.) |
| Dipole Moment (μ) | ~3-5 D |
| Mean Polarizability (α) | ~150-200 |
| First Hyperpolarizability (β) | >100 x 10-30 esu |
Note: These are estimated values for a molecule with these functional groups. The actual values depend on the computational level.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Dimerization)
The intermolecular interactions of this compound are crucial for understanding its solid-state structure and physical properties. The primary intermolecular interactions are expected to be hydrogen bonds. The carboxyl group is an excellent hydrogen bond donor (the -OH group) and acceptor (the C=O group). The amino group is also a good hydrogen bond donor.
This allows for the formation of various hydrogen bonding motifs. A common motif for carboxylic acids is the formation of a centrosymmetric dimer, where two molecules are held together by a pair of O-H···O hydrogen bonds between their carboxyl groups. nih.gov Additionally, the amino group can form N-H···O hydrogen bonds with the carboxyl group of a neighboring molecule. These strong intermolecular interactions are expected to result in a stable, crystalline solid with a high melting point. The dimerization of related aminophenyl compounds through hydrogen bonding has been observed. researchgate.net
Substituent Effects on Reactivity and Electronic Properties
The Hammett equation, log(K/K₀) = ρσ, provides a framework for correlating the reaction rates (k) or equilibrium constants (K) of substituted aromatic compounds with the unsubstituted parent compound (K₀). wikipedia.org The substituent constant (σ) quantifies the electronic effect of a particular substituent, while the reaction constant (ρ) measures the sensitivity of a given reaction to these effects. wikipedia.org Electron-withdrawing groups (EWGs) generally have positive σ values and increase the acidity of benzoic acids, while electron-donating groups (EDGs) have negative σ values and decrease acidity. nih.gov
In the case of this compound, we have two key positions for substitution: the aminophenyl ring and the methyl-substituted benzoic acid ring.
Substituents on the Aminophenyl Ring: The amino group (-NH₂) at the 3-position of the phenyl ring is an electron-donating group. Modifications to this ring will primarily influence the electronic properties of the adjacent phenyl ring and, to a lesser extent, the benzoic acid moiety through inductive and resonance effects transmitted across the biaryl system.
Substituents on the Benzoic Acid Ring: The methyl group (-CH₃) at the 5-position is a weak electron-donating group. Further substitution on this ring would directly impact the acidity of the carboxylic acid group.
Detailed Research Findings:
Computational studies on related systems, such as substituted benzoic acids and benzanilides, provide insights into how different substituents would likely affect the properties of this compound derivatives. nih.govajpchem.org For instance, the introduction of strong electron-withdrawing groups, such as a nitro group (-NO₂), on either ring is expected to increase the acidity of the carboxylic acid (lower pKa) by stabilizing the resulting carboxylate anion through inductive withdrawal of electron density. nih.gov Conversely, the introduction of additional electron-donating groups, like a methoxy (B1213986) group (-OCH₃), would be expected to decrease the acidity (higher pKa). nih.gov
The reactivity of the molecule in various chemical reactions would also be modulated by these substituents. For example, in reactions where a negative charge develops in the transition state, such as the alkaline hydrolysis of an ester derivative, electron-withdrawing substituents would accelerate the reaction (positive ρ value). wikipedia.org Conversely, for reactions involving the buildup of positive charge, electron-donating groups would increase the reaction rate (negative ρ value). wikipedia.org
Data Tables:
The following tables provide a theoretical illustration of how different substituents might affect the electronic properties and reactivity of this compound. The values are based on established principles from studies on substituted benzoic acids and related aromatic compounds.
Table 1: Predicted Substituent Effects on the Acidity (pKa) of this compound Derivatives
This interactive table allows for the sorting of predicted pKa values based on the nature of the substituent. The baseline pKa of the parent compound is hypothetical for illustrative purposes. Electron-withdrawing groups are predicted to lower the pKa, making the acid stronger, while electron-donating groups are predicted to raise the pKa.
| Substituent (at position X) | Substituent Nature | Predicted pKa Change | Predicted pKa |
| -H (Parent Compound) | Neutral | 0.00 | 4.50 |
| -NO₂ (at 4'-position) | Strong EWG | -0.78 | 3.72 |
| -CN (at 4'-position) | Moderate EWG | -0.66 | 3.84 |
| -Cl (at 4'-position) | Weak EWG (Inductive) | -0.23 | 4.27 |
| -OCH₃ (at 4'-position) | Strong EDG (Resonance) | +0.27 | 4.77 |
| -CH₃ (at 4'-position) | Weak EDG | +0.17 | 4.67 |
Note: The predicted pKa values are illustrative and based on general substituent effects on benzoic acid. The position of the substituent on the aminophenyl ring will influence the magnitude of the effect.
Table 2: Predicted Relative Reaction Rates for the Alkaline Hydrolysis of Methyl 2-(3-Aminophenyl)-5-methylbenzoate Derivatives
This table illustrates the expected impact of substituents on the rate of a reaction with a positive ρ value. Electron-withdrawing groups are predicted to increase the reaction rate relative to the unsubstituted compound.
| Substituent (at position X) | Substituent Nature | Hammett Constant (σ) | Predicted Relative Rate (k/k₀) |
| -H (Parent Compound) | Neutral | 0.00 | 1.00 |
| -NO₂ (at 4'-position) | Strong EWG | +0.78 | > 1 (significantly faster) |
| -CN (at 4'-position) | Moderate EWG | +0.66 | > 1 (faster) |
| -Cl (at 4'-position) | Weak EWG (Inductive) | +0.23 | > 1 (slightly faster) |
| -OCH₃ (at 4'-position) | Strong EDG (Resonance) | -0.27 | < 1 (slower) |
| -CH₃ (at 4'-position) | Weak EDG | -0.17 | < 1 (slightly slower) |
Note: The predicted relative rates are qualitative and based on the principles of the Hammett equation. The actual ρ value for this specific reaction would need to be determined experimentally.
These theoretical predictions underscore the importance of substituent effects in tuning the chemical and electronic properties of this compound for various applications.
Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are fundamental for identifying functional groups and understanding the molecular framework of 2-(3-Aminophenyl)-5-methylbenzoic acid. researchgate.netjocpr.com
Fourier Transform Infrared (FT-IR) Spectroscopy and Band Assignment
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its chemical bonds. vscht.cz The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. docbrown.info For this compound, the key functional groups—carboxylic acid, primary amine, and substituted aromatic rings—give rise to characteristic absorption bands.
The carboxylic acid group is identifiable by a very broad O-H stretching vibration, typically found in the 3300-2500 cm⁻¹ region. docbrown.info This broadening is a result of intermolecular hydrogen bonding. docbrown.info The carbonyl (C=O) stretch of the carboxylic acid appears as a strong, sharp band, generally between 1700 and 1680 cm⁻¹ for aryl carboxylic acids. docbrown.info Additionally, C-O stretching vibrations associated with the carboxylic group are expected between 1320 and 1210 cm⁻¹. docbrown.info
The primary amine (-NH₂) group on the phenyl ring presents characteristic N-H stretching vibrations. Typically, two bands appear in the 3500-3300 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds.
The presence of two substituted aromatic rings contributes to several bands. C-H stretching vibrations for aromatic rings are observed between 3100 and 3000 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the aromatic rings produce a series of bands in the 1625-1400 cm⁻¹ region. vscht.czdocbrown.info The substitution pattern on the rings influences the pattern of out-of-plane (oop) C-H bending bands in the 900-675 cm⁻¹ region, which can help confirm the arrangement of substituents. vscht.cz
The methyl group (-CH₃) will show characteristic C-H stretching and bending vibrations, although these may overlap with other bands in the spectrum.
Table 1: Predicted FT-IR Band Assignments for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3300-2500 | O-H Stretch (broad) | Carboxylic Acid (-COOH) |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 1700-1680 | C=O Stretch | Carboxylic Acid (-COOH) |
| 1625-1400 | C=C Stretch | Aromatic Ring |
| 1320-1210 | C-O Stretch | Carboxylic Acid (-COOH) |
| 900-675 | C-H Out-of-Plane Bending | Aromatic Ring |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. researchgate.net It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. In the context of this compound, Raman spectroscopy is highly useful for characterizing the vibrations of the aromatic ring backbone and the C-C bond connecting the two rings. The symmetric "ring breathing" mode of the benzene (B151609) rings typically gives a strong, sharp signal in the Raman spectrum. researchgate.net The analysis of aminobenzoic acid isomers has shown that the position of the amino group influences the vibrational structure, and these differences are observable in both IR and Raman spectra. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise structure of this compound can be confirmed.
Proton NMR (¹H NMR) Chemical Shift Analysis
In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its local electronic environment.
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often above 12 ppm.
Aromatic Protons: The protons on the two benzene rings will resonate in the aromatic region, generally between 6.5 and 8.0 ppm. The specific chemical shifts and splitting patterns (multiplets) depend on their position relative to the electron-donating amine group, the electron-withdrawing carboxylic acid group, and the weakly donating methyl group. The protons on the aminophenyl ring will be more shielded (further upfield) compared to those on the methylbenzoic acid ring.
Amine Protons (-NH₂): These protons usually appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but is often found between 3 and 5 ppm.
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet, typically in the upfield region around 2.2-2.5 ppm, consistent with a methyl group attached to an aromatic ring.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -COOH | > 12.0 | Broad Singlet |
| Aromatic H | 6.5 - 8.0 | Multiplets |
| -NH₂ | 3.0 - 5.0 | Broad Singlet |
| -CH₃ | 2.2 - 2.5 | Singlet |
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.
Carboxylic Carbon (-COOH): The carbonyl carbon is the most deshielded and will appear furthest downfield, typically in the range of 170-185 ppm. libretexts.org
Aromatic Carbons: The carbons of the two aromatic rings will resonate between 110 and 150 ppm. libretexts.orgdocbrown.info The carbon atoms directly bonded to the electronegative nitrogen and the carboxyl group (ipso-carbons) will have distinct chemical shifts. For instance, the carbon attached to the amine group will be shifted downfield, while the carbons ortho and para to the amine group will be shifted upfield. Conversely, the carbon attached to the carboxylic acid group will be deshielded.
Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon and will appear furthest upfield, typically around 20-25 ppm. libretexts.org
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 170 - 185 |
| Aromatic C | 110 - 150 |
| -CH₃ | 20 - 25 |
Advanced NMR Techniques (e.g., 2D NMR)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (¹H-¹H correlations). sdsu.edu It would show cross-peaks between adjacent protons on each of the aromatic rings, helping to trace the connectivity within each ring system. sdsu.edu
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For example, the singlet at ~2.3 ppm in the ¹H NMR would correlate with the carbon signal at ~21 ppm in the ¹³C NMR, confirming the methyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π-π* and n-π* transitions associated with its aromatic rings and functional groups.
Detailed research findings on analogous compounds, such as various benzoic acid derivatives, provide a basis for understanding the electronic behavior of the title compound. researchgate.net Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. researchgate.net For instance, p-aminobenzoic acid (PABA), a structural isomer, shows absorption maxima that are influenced by the solvent environment. mdpi.com In various organic solvents, PABA's maximum absorption ranges from approximately 281 nm to 289 nm. mdpi.com Another related compound, 4-Aminobenzoic acid, displays absorption maxima at 194 nm, 226 nm, and 278 nm. sielc.com
The electronic transitions in this compound are primarily associated with the biphenyl (B1667301) system, which is modified by the presence of an amino (-NH2) group and a carboxylic acid (-COOH) group. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted biphenyl. The amino group typically acts as an auxochrome, which can intensify and shift the absorption to longer wavelengths. The electronic spectrum is also sensitive to the pH of the solution, as the protonation state of the amino and carboxylic acid groups alters the electronic distribution within the molecule. researchgate.net
Table 1: Expected UV-Vis Absorption Data for this compound in a Neutral Solvent
| Transition Type | Expected Wavelength (λmax) Range (nm) | Associated Chromophores |
|---|---|---|
| π-π* | 200-250 | Phenyl rings |
| π-π* | 260-300 | Biphenyl system with auxochromes |
Note: This data is inferred from the analysis of structurally similar compounds.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct molecular ion peak and several characteristic fragment ions.
The molecular weight of this compound is 227.26 g/mol . Therefore, the molecular ion peak ([M]⁺) would appear at an m/z (mass-to-charge ratio) of 227. The fragmentation of this compound is likely to follow pathways observed for other aromatic carboxylic acids and biphenyl derivatives. docbrown.infoajgreenchem.com
Key fragmentation pathways would likely include:
Loss of a hydroxyl radical (-OH): leading to an [M-17]⁺ ion at m/z 210.
Loss of a carboxyl group (-COOH): resulting in an [M-45]⁺ ion at m/z 182.
Decarboxylation followed by loss of HCN: A common pathway for aromatic amines.
Cleavage of the biphenyl bond: This could lead to fragments corresponding to the individual substituted phenyl rings.
Analysis of related compounds supports these predictions. For example, the mass spectrum of benzoic acid shows a prominent molecular ion peak at m/z 122, with major fragments at m/z 105 ([M-OH]⁺) and m/z 77 (phenyl cation). docbrown.info For 4-aminobenzoic acid, a key fragment is observed at m/z 120, corresponding to the loss of the hydroxyl group. massbank.eu
Table 2: Predicted Prominent Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula of Fragment |
|---|---|---|
| 227 | Molecular Ion [M]⁺ | [C₁₄H₁₃NO₂]⁺ |
| 210 | [M-OH]⁺ | [C₁₄H₁₂NO]⁺ |
| 182 | [M-COOH]⁺ | [C₁₃H₁₂N]⁺ |
| 105 | [C₇H₅O]⁺ | Benzoyl cation from one of the rings |
Note: The fragmentation pattern is predicted based on the principles of mass spectrometry and data from analogous compounds.
X-ray Diffraction Studies for Solid-State Structure Elucidation
The crystal structure of this compound would be expected to be stabilized by a network of intermolecular hydrogen bonds. The carboxylic acid groups are likely to form hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. researchgate.net Furthermore, the amino group can act as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor, leading to an extended supramolecular architecture. researchgate.net
Table 3: Anticipated Crystallographic Parameters for this compound
| Parameter | Predicted Value/System | Rationale/Comparison |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for substituted aromatic acids. researchgate.net |
| Space Group | P2₁/c or similar | Frequently observed for centrosymmetric hydrogen-bonded structures. researchgate.net |
| Key Intermolecular Interactions | O-H···O, N-H···O | Hydrogen bonding involving carboxylic acid and amino groups. researchgate.net |
Note: These parameters are hypothetical and based on the crystallographic data of structurally related molecules.
Coordination Chemistry of 2 3 Aminophenyl 5 Methylbenzoic Acid As a Ligand
Design Principles for Ligand Scaffolds
The design of a ligand scaffold is a critical first step in the development of metal complexes with desired properties. For 2-(3-Aminophenyl)-5-methylbenzoic acid, the design principles are rooted in the strategic placement of its functional groups. The molecule possesses a biphenyl-like backbone with a carboxylic acid group and an amino group positioned on different phenyl rings. This arrangement offers several key features for a ligand scaffold:
Bidentate or Bridging Potential: The presence of both a carboxylate group (a hard donor) and an amino group (a borderline donor) allows for multiple modes of coordination. It can act as a bidentate chelating ligand to a single metal center or as a bridging ligand connecting two or more metal centers.
Structural Rigidity and Flexibility: The biphenyl (B1667301) core provides a degree of rigidity to the ligand, which can lead to more predictable coordination geometries. However, the rotational freedom around the C-C bond connecting the two phenyl rings introduces an element of flexibility.
Influence of the Methyl Group: The methyl group at the 5-position of the benzoic acid ring can influence the ligand's electronic properties through its electron-donating inductive effect. It can also introduce steric hindrance, which may affect the coordination environment around the metal center.
These design elements suggest that this compound is a versatile ligand for constructing a variety of coordination architectures.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes using this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The choice of metal, reaction conditions (such as temperature and pH), and the molar ratio of metal to ligand can all influence the stoichiometry and structure of the resulting complex.
Commonly, transition metals are employed due to their variable oxidation states and coordination numbers, leading to a rich diversity of complex formation. The characterization of these complexes is essential to determine their composition and structure. A suite of analytical techniques is typically employed:
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate and amino groups to the metal center by observing shifts in their characteristic vibrational frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles within the coordination sphere.
Elemental Analysis: To determine the empirical formula of the complex and confirm its purity.
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and identify the presence of coordinated or lattice solvent molecules.
Elucidation of Ligand Binding Modes and Coordination Geometries
The this compound ligand can adopt several binding modes, leading to a variety of coordination geometries around the metal center. The specific mode of coordination is influenced by factors such as the nature of the metal ion, the presence of other coordinating ligands, and the reaction conditions.
Observed Binding Modes:
| Binding Mode | Description | Resulting Geometry (Examples) |
| Monodentate | Coordination occurs through either the carboxylate oxygen or the amino nitrogen. | Varies |
| Bidentate Chelating | Both the carboxylate and amino groups coordinate to the same metal center, forming a stable chelate ring. | Octahedral, Square Planar |
| Bridging | The ligand bridges two or more metal centers, with the carboxylate and amino groups coordinating to different metal ions. | Dinuclear, Polynuclear |
| Mixed-Bridging | The carboxylate group itself can act as a bridge between two metal ions (syn-syn, syn-anti, or anti-anti) while the amino group is coordinated. | 1D, 2D, or 3D polymers |
The coordination geometry around the metal ion is a direct consequence of the number of coordinated ligands and their spatial arrangement. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral.
Role in Supramolecular Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The ability of this compound to act as a bridging ligand makes it a promising candidate for the construction of supramolecular coordination complexes and metal-organic frameworks (MOFs). MOFs are a class of porous materials constructed from metal ions or clusters connected by organic linkers.
The directional bonding approach, a key principle in supramolecular chemistry, can be applied using this ligand to form discrete, high-symmetry architectures or extended, porous networks. The rigidity of the biphenyl backbone combined with the divergent positioning of the donor groups can facilitate the formation of predictable and stable frameworks. The design of MOFs often relies on the principle of reticular synthesis, where the final topology of the framework can be predicted based on the geometry of the metal-containing secondary building units (SBUs) and the organic linker. The pH of the reaction medium can also play a crucial role in directing the self-assembly process and the final dimensionality of the framework.
Photophysical Properties of Metal-Ligand Complexes
The photophysical properties of metal-ligand complexes, such as their absorption and emission of light, are of significant interest for applications in sensing, imaging, and light-emitting devices. The introduction of a metal center can significantly alter the photophysical properties of the this compound ligand.
The electronic transitions in these complexes can be categorized as:
Intraligand (IL) transitions: Occurring within the π-system of the ligand.
Metal-to-Ligand Charge Transfer (MLCT): Excitation of an electron from a metal-centered orbital to a ligand-centered orbital.
Ligand-to-Metal Charge Transfer (LMCT): Excitation of an electron from a ligand-centered orbital to a metal-centered orbital.
d-d transitions: Occurring between the d-orbitals of the metal center.
The nature of the metal ion and the coordination environment heavily influence which of these transitions are observed and at what energies. For instance, complexes with heavy metal ions such as ruthenium(II) or iridium(III) are known to exhibit strong phosphorescence due to enhanced spin-orbit coupling. The emission properties of complexes of this compound can be tuned by modifying the metal center or by making further substitutions on the ligand scaffold.
Applications in Advanced Materials Science
Role as Building Blocks in Novel Functional Materials
2-(3-Aminophenyl)-5-methylbenzoic acid serves as a fundamental component in the construction of new functional materials, primarily through the reactivity of its amine and carboxylic acid groups. These groups allow it to be readily incorporated into larger molecular architectures, such as coordination polymers and metal-organic frameworks (MOFs). In these applications, the carboxylic acid group can deprotonate and coordinate to metal ions, while the amine group can either remain as a functional site on the ligand or participate in further reactions.
The resulting materials often exhibit interesting properties, such as luminescence and magnetism, which are a direct consequence of the interplay between the organic ligand and the metal centers. The specific structure of this compound, with its kinked biphenyl (B1667301) unit, can influence the dimensionality and topology of the resulting coordination networks, leading to the formation of unique and complex structures with potential applications in sensing, catalysis, and gas storage.
Integration into Optical and Electronic Materials (e.g., NLO materials, Luminescent materials, OLEDs)
The integration of this compound into optical and electronic materials is an area of active research. Its derivatives and related aminobenzoic acid compounds have shown promise in several advanced applications.
Nonlinear Optical (NLO) Materials: While specific studies on the NLO properties of this compound are not widely reported, the broader class of aminobenzoic acid derivatives is known to be of interest for NLO applications. researchgate.netsapub.orgsciensage.infomdpi.commdpi.com The presence of both an electron-donating amine group and an electron-withdrawing carboxylic acid group can lead to significant molecular hyperpolarizability, a key requirement for NLO materials. researchgate.netsapub.orgsciensage.info Theoretical studies on related systems, such as para-aminobenzoic acid, have shown that their NLO response can be significantly enhanced through interaction with nanoparticles, suggesting a potential avenue for future research with this compound. sapub.orgsciensage.info
Luminescent Materials: The compound has been successfully used as a ligand to create luminescent coordination polymers. When complexed with metal ions such as zinc and cadmium, the resulting materials have been shown to exhibit strong photoluminescence. The emission properties are influenced by the nature of the metal ion and the coordination environment, as well as by the presence of other ancillary ligands. These luminescent materials could find applications in areas such as solid-state lighting and chemical sensing.
Organic Light-Emitting Diodes (OLEDs): The application of this compound in OLEDs is not yet well-established in the scientific literature. However, the general class of organic molecules with both electron-donating and electron-accepting moieties is of great interest for the design of emitters and host materials in OLEDs. mdpi.compsu.edu The benzophenone (B1666685) core, a related structural motif, is a known fragment in the synthesis of organic semiconductors for OLEDs. mdpi.compsu.edu Future research may explore the potential of this compound and its derivatives in this technology, leveraging their potential for charge transport and luminescent properties. researchgate.net
Application in Dye Synthesis and Technology
The diazonium salt derived from the amine group of this compound can be coupled with various aromatic compounds to produce azo dyes. While specific examples of dyes synthesized directly from this compound are not extensively documented, the synthesis of polyamides containing azo groups from derivatives of this molecule has been reported. sciensage.info This indicates the viability of using this compound as a precursor in the synthesis of colored macromolecules. The general procedure for creating an azo dye involves the diazotization of an aromatic amine followed by a coupling reaction with an electron-rich aromatic compound. sciensage.info The resulting azo compounds are characterized by the presence of the -N=N- chromophore, which is responsible for their color.
Polymer and Composite Material Development
One of the most significant applications of this compound is in the synthesis of high-performance aromatic polyamides. researchgate.netmdpi.com These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties. The compound can be polymerized through various methods, including self-polycondensation or by reacting it with other diamine or diacid monomers. mdpi.com
The resulting polyamides often exhibit high glass transition temperatures and thermal degradation temperatures, making them suitable for applications in demanding environments, such as in the aerospace and automotive industries. researchgate.net The solubility of these polyamides can be tailored by modifying the polymer backbone, for example, by introducing flexible ether linkages. researchgate.net
Below is a data table summarizing the properties of some polyamides derived from this compound.
| Polymer Name | Inherent Viscosity (dL/g) | 10% Weight Loss Temperature (°C) | Glass Transition Temperature (°C) | Solubility |
| Polyamide 1 | 0.40–0.67 | 404–578 | 204–235 | Soluble in NMP, DMAc, DMF, DMSO |
| Polyamide 2 | 0.52–0.96 | - | - | Soluble in NMP, DMSO, DMF |
This table is representative of the properties of polyamides synthesized from this compound and various co-monomers. The exact values can vary depending on the specific co-monomer used and the polymerization conditions.
Future Research Directions and Emerging Paradigms
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of aromatic carboxylic acids and their derivatives is a cornerstone of the chemical industry, with applications ranging from pharmaceuticals to materials science. numberanalytics.com Historically, the synthesis of such compounds has often relied on methods that are no longer considered environmentally friendly. patsnap.com Future research will undoubtedly focus on greener and more sustainable methods for producing 2-(3-Aminophenyl)-5-methylbenzoic acid.
One promising avenue is the adoption of biocatalysis. The use of microorganisms and enzymes to synthesize aminobenzoic acid derivatives from simple carbohydrate sources is an excellent alternative to petroleum-based methods. mdpi.com This approach, which is part of the broader trend of green chemistry, aims to reduce the environmental impact of chemical production. patsnap.commdpi.com Another area of development is the use of new catalytic systems that improve reaction efficiency and selectivity, potentially lowering energy consumption and reducing waste. numberanalytics.com For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for creating biaryl compounds and are constantly being optimized for milder and more sustainable conditions. numberanalytics.comresearchgate.net
| Synthetic Approach | Description | Potential Advantages |
| Biocatalysis | Use of microorganisms or enzymes to produce the target molecule from renewable feedstocks like glucose. mdpi.com | Reduced environmental impact, use of renewable resources. mdpi.com |
| Green Catalysis | Development of new catalysts, such as silk fibroin-supported palladium, for cleaner chemical transformations. researchgate.net | Higher efficiency, lower energy consumption, reusability of catalysts. patsnap.comresearchgate.net |
| Flow Chemistry | Performing reactions in a continuous flow system rather than in batches. | Improved safety, scalability, and process control. |
Advanced Computational Modeling for Predictive Design
Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can accelerate the design of new molecules and materials. digitellinc.com For a biaryl compound like this compound, computational modeling can predict its three-dimensional structure, torsional energetics, and electronic properties, which are crucial for its function. nih.govresearchgate.net
Future research will likely employ advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, to explore the conformational landscape of this molecule and its derivatives. gauss-centre.eu These techniques can help in understanding how the molecule interacts with other substances at an atomic level. Furthermore, the development of machine learning and reinforcement learning algorithms is set to revolutionize the field by enabling the inverse design of molecules with specific desired properties. digitellinc.comuci.edu This means that researchers could specify a set of desired characteristics, and the algorithm would predict the chemical structure that best fits them. digitellinc.com
| Computational Method | Application for this compound | Insights Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure and energy profiles. gauss-centre.eu | Understanding of reactivity, stability, and spectroscopic properties. |
| Molecular Dynamics (MD) | Simulation of molecular motion over time. gauss-centre.eu | Information on conformational changes and interactions with solvents or biological targets. |
| Reinforcement Learning | Algorithmic design of new molecules with desired properties. digitellinc.com | Prediction of novel derivatives with enhanced functionalities. digitellinc.com |
Exploration of Novel Material Science Applications
Aromatic compounds, including aminobenzoic acids and their derivatives, are fundamental building blocks in material science. numberanalytics.com They are used in the creation of polymers, dyes, and other functional materials. mdpi.com The unique structure of this compound, with its combination of functional groups, makes it a promising candidate for the development of new materials.
The amino and carboxylic acid groups can participate in polymerization reactions to form polyamides or polyesters, potentially leading to materials with novel thermal, mechanical, or electronic properties. acs.org The biaryl core is a common feature in organic electronic materials, suggesting that derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). numberanalytics.com Furthermore, the ability of the amino and carboxylic acid groups to form hydrogen bonds could be exploited in the design of supramolecular structures and functional nanoparticles. nih.govrsc.org
In-depth Mechanistic Investigations of Complex Transformations
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For a molecule like this compound, which is often synthesized through complex catalytic cycles, in-depth mechanistic studies are of great importance.
The Suzuki-Miyaura cross-coupling reaction, a common method for forming the biaryl bond, involves a series of steps including oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.comyoutube.com Detailed mechanistic studies, often combining experimental techniques with computational modeling, can elucidate the precise role of catalysts, ligands, and reaction conditions. acs.orgdigitellinc.com Future research could focus on understanding the intricate details of how the substituents on the aromatic rings of this compound influence the efficiency and selectivity of its synthesis. Such investigations could also pave the way for the discovery of entirely new reactions and catalytic systems. figshare.comresearchgate.net
Q & A
Basic: What are the established synthetic routes for 2-(3-Aminophenyl)-5-methylbenzoic acid, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step pathways, such as coupling reactions and acid-catalyzed cyclization. For example, a two-step process involves:
Coupling of intermediates : Reacting substituted phenylmethyl precursors with aminophenyl groups under acidic conditions (e.g., sulfuric acid, HCl, or methanesulfonic acid) .
Purification : Use column chromatography or preparative HPLC to isolate the product.
Optimization strategies :
- Temperature control : Maintaining 45°C during coupling steps improves reaction kinetics without degrading sensitive functional groups .
- Catalyst selection : Acidic media with urea enhance intermediate stabilization, reducing side reactions .
- Yield monitoring : Track reaction progress via TLC (hexane/EtOH mobile phase) and confirm purity via HPLC (>98%) .
Basic: What analytical techniques are critical for characterizing the structure and purity of this compound?
Answer:
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) resolves aromatic proton environments and confirms substitution patterns (e.g., δ = 3.86 ppm for methoxy groups) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>97% via HPLC) and detects impurities .
- X-ray crystallography : Determines crystal packing and dihedral angles of the benzoid core, critical for understanding solid-state reactivity .
- Elemental analysis : Validates empirical formulas (e.g., C₁₆H₁₅NO₆) .
Advanced: How do structural modifications (e.g., substituent position) alter the bioactivity of this compound derivatives?
Answer:
Modifications at the para-methyl or meta-amino positions significantly impact bioactivity:
- Cytotoxicity studies : Derivatives with electron-withdrawing groups (e.g., -CF₃) show reduced activity against cancer cell lines (e.g., HCT-8, HepG2) compared to electron-donating groups .
- Adsorption efficiency : Carboxylic acid derivatives enhance metal ion adsorption (e.g., Co²⁺) in aqueous solutions due to chelation .
Methodological approach : - Synthesize analogs via halogenation (NBS) or coupling (carbon disulfide/K₃PO₄) .
- Screen bioactivity using standardized cell viability assays (MTT) and compare IC₅₀ values .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar benzoic acid derivatives?
Answer:
Contradictions often arise from variability in:
- Cell line specificity : Test compounds across multiple lines (e.g., A-549 vs. K562) to identify tissue-dependent effects .
- Purity thresholds : Ensure ≥98% purity via HPLC to exclude confounding impurities .
- Structural confirmation : Use X-ray crystallography to verify regiochemistry (e.g., ortho vs. para substitution) .
Case study : Discrepancies in cytotoxicity for quinazolinone analogs were resolved by confirming substituent positions via ¹H NMR and retesting .
Advanced: What experimental strategies enable efficient scale-up of this compound synthesis for preclinical studies?
Answer:
- Flow chemistry : Continuous synthesis reduces batch variability and improves yield consistency .
- Green chemistry : Replace traditional solvents (DMF) with ionic liquids to enhance sustainability .
- Process analytics : Implement in-line FTIR to monitor intermediate formation in real time .
Data-driven optimization : Use Design of Experiments (DoE) to model temperature, catalyst loading, and reaction time interactions .
Basic: What are the key stability considerations for storing this compound?
Answer:
- Storage conditions : Keep under inert gas (N₂) at -20°C to prevent oxidation of the aminophenyl group .
- Light sensitivity : Use amber vials to avoid photodegradation of the benzoic acid core .
- Purity checks : Reassess via HPLC every 6 months; degradation products (e.g., dimerized species) elute earlier (~2.1 min retention time) .
Advanced: How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack .
- Retrosynthetic analysis : Tools like Pistachio or Reaxys identify feasible precursors (e.g., substituted thiophenes or triazines) .
- Molecular docking : Model interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
